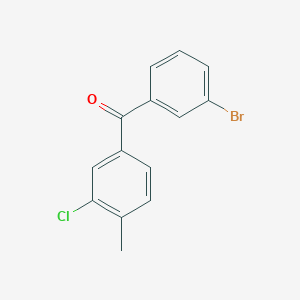

3-Bromo-3'-chloro-4'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-3’-chloro-4’-methylbenzophenone is a chemical compound that belongs to the family of benzophenones . It is commonly used in various fields such as medical research, environmental research, and industrial research.

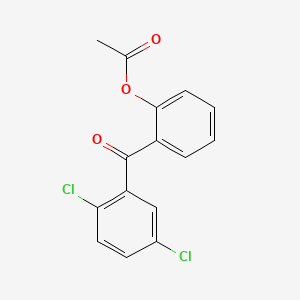

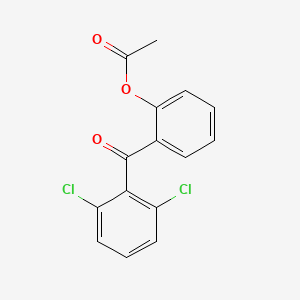

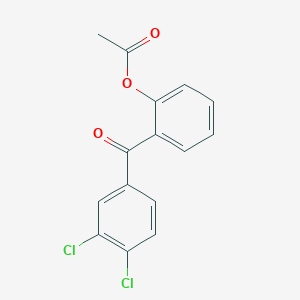

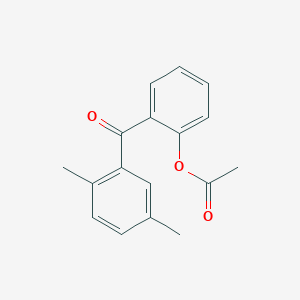

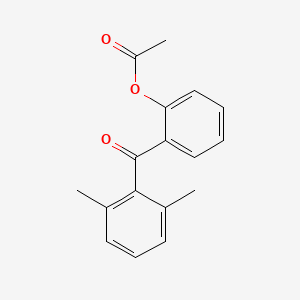

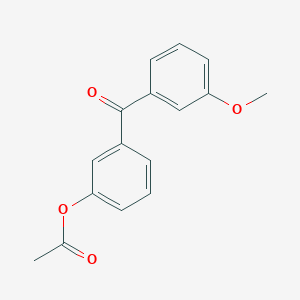

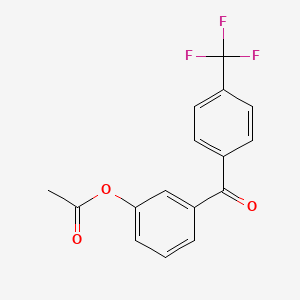

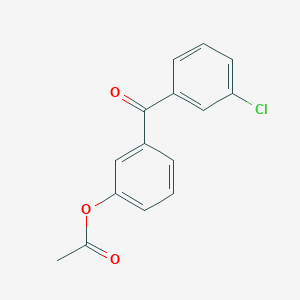

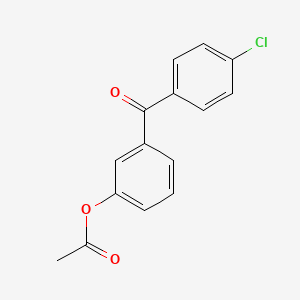

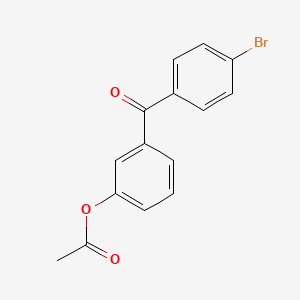

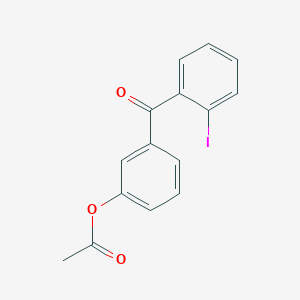

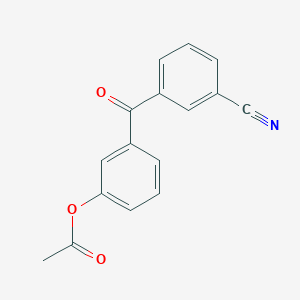

Molecular Structure Analysis

The molecular structure of 3-Bromo-3’-chloro-4’-methylbenzophenone is represented by the linear formula C14H10BrClO . The Inchi Code for this compound is 1S/C14H10BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-3’-chloro-4’-methylbenzophenone is 309.59 .Scientific Research Applications

Photoreduction Studies

3-Bromo-3’-chloro-4’-methylbenzophenone: is used in photoreduction studies to understand the efficiency of photon-induced reactions. These studies are crucial for developing new photoreactive materials and understanding the kinetics of photochemical processes .

Synthesis of Benzopinacol Derivatives

This compound serves as a precursor in the synthesis of benzopinacol derivatives through photochemical reduction. Benzopinacol derivatives have applications in creating materials with unique optical properties .

Photophysical Property Analysis

Researchers utilize 3-Bromo-3’-chloro-4’-methylbenzophenone to analyze photophysical properties such as phosphorescence and fluorescence. This analysis is vital for the development of new materials for optical sensors and imaging technologies .

Organic Synthesis

In organic synthesis, this compound is employed in Friedel-Crafts acylation reactions. The ability to introduce bromo and chloro substituents makes it a valuable intermediate in the synthesis of complex organic molecules .

Photochemical Reactivity Studies

The compound is used to study photochemical reactivity, which is fundamental in understanding the behavior of molecules under light exposure. This knowledge is applied in designing molecules for solar energy capture and photodynamic therapy .

Material Science

In material science, 3-Bromo-3’-chloro-4’-methylbenzophenone is used to modify the properties of polymers and create new materials with desired characteristics like enhanced durability or specific light absorption capabilities .

Educational Purposes

Lastly, this compound is also used in educational settings, such as university laboratories, to teach students about chemical reactions and synthesis techniques. It provides a hands-on experience for students learning about photochemistry and material synthesis .

Safety and Hazards

properties

IUPAC Name |

(3-bromophenyl)-(3-chloro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCQNQIALKPVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-chloro-4'-methylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.